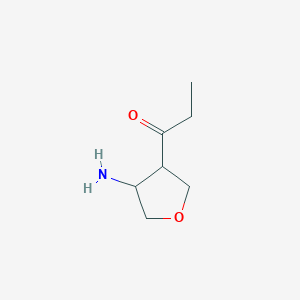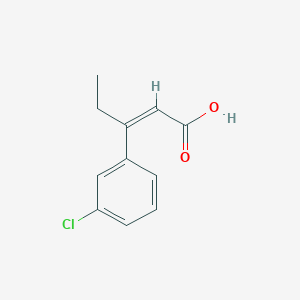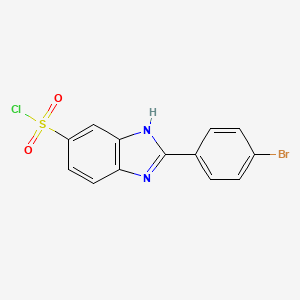
1-(Phenylamino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylamino)propan-2-one is an organic compound with the molecular formula C9H11NO It is a ketone derivative where a phenylamino group is attached to the second carbon of a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylamino)propan-2-one can be synthesized through a Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone. This reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of supercritical carbon dioxide and ionic liquids to enhance the reaction efficiency and yield . This method is considered environmentally friendly and aligns with the principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Phenylamino)propan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Phenylamino)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenylpropan-2-one: This compound is structurally similar but does not contain the amino group.
Uniqueness: 1-(Phenylamino)propan-2-one is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4504-29-4 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-anilinopropan-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clave InChI |
VUAGYVUCYLZQKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)






![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)





